Deoxyguanidinoproclavaminic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N4O3 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(2-oxoazetidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c10-9(11)12-4-1-2-6(8(15)16)13-5-3-7(13)14/h6H,1-5H2,(H,15,16)(H4,10,11,12)/t6-/m0/s1 |
InChI Key |
UYADDEKIZFRINK-LURJTMIESA-N |
SMILES |
C1CN(C1=O)C(CCCN=C(N)N)C(=O)O |
Isomeric SMILES |
C1CN(C1=O)[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CN(C1=O)C(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
I Will Ensure to Integrate the Compound Name Deoxyguanidinoproclavaminic Acid and Its Abbreviation Dgpc into Headings Where Appropriate to Maintain Focus.1. Deoxyguanidinoproclavaminic Acid: an Intermediary in Clavulanic Acid Biosynthesis
Contextual Significance in Natural Product Biosynthesis
The formation and transformation of Deoxyguanidinoproclavaminic acid (DGPC) are defining steps in the clavam pathway, distinguishing it from other famous β-lactam antibiotic biosynthetic routes.
The biosynthesis of clavulanic acid, known as the clavam pathway, begins with the condensation of L-arginine and glyceraldehyde-3-phosphate, primary metabolites, to form N²-(2-carboxyethyl)-L-arginine (CEA). wikipedia.orgnih.gov The subsequent step is the critical formation of the β-lactam ring. The enzyme β-lactam synthetase (BLS), which shows similarities to asparagine synthase, utilizes ATP to catalyze the intramolecular cyclization of CEA, yielding the monocyclic β-lactam product, this compound (DGPC). pnas.orgnih.gov
DGPC is then acted upon by the multifunctional enzyme clavaminate synthase (CAS), a non-heme iron-dependent oxygenase. nih.govwikipedia.org This enzyme hydroxylates DGPC to form guanidinoproclavaminic acid. nih.govnih.gov This hydroxylation is one of several reactions catalyzed by CAS, which later in the pathway also facilitates the oxidative cyclization and desaturation steps necessary to form the bicyclic clavaminic acid, a central branch-point intermediate. nih.govnih.govresearchgate.net The pathway continues with the removal of the guanidino group from guanidinoproclavaminic acid by proclavaminate amidinohydrolase (PAH) to yield proclavaminic acid. nih.govresearchgate.net
The early steps of the clavam pathway leading to clavaminic acid are common for the synthesis of both clavulanic acid and other clavam metabolites produced by S. clavuligerus. nih.govdrugbank.comasm.org
Table 1: Key Enzymes and Intermediates in the Early Clavam Pathway
| Precursor | Enzyme | Product |
| L-arginine + Glyceraldehyde-3-phosphate | N²-(2-carboxyethyl)-arginine Synthase (CEAS) | N²-(2-carboxyethyl)-arginine (CEA) |
| N²-(2-carboxyethyl)-arginine (CEA) | β-Lactam Synthetase (BLS) | This compound (DGPC) |
| This compound (DGPC) | Clavaminate Synthase (CAS) | Guanidinoproclavaminic acid |
| Guanidinoproclavaminic acid | Proclavaminate Amidinohydrolase (PAH) | Proclavaminic acid |
Although clavulanic acid shares a β-lactam ring, a structural feature of penicillins and cephalosporins, its biosynthetic origin is fundamentally different. pnas.orgwikipedia.org The biosynthesis of penicillins and cephalosporins begins with the condensation of three amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). pnas.org The characteristic bicyclic nucleus of penicillin is then formed by an iron-mediated oxidative cyclization of this tripeptide, catalyzed by isopenicillin N synthase. pnas.org
In stark contrast, the clavam pathway does not involve a tripeptide precursor. pnas.org The β-lactam ring is formed much earlier in the pathway through the cyclization of a single amino acid derivative, CEA, to create the monocyclic DGPC. pnas.org The second ring, an oxazolidine (B1195125) ring, is formed later through the action of clavaminate synthase. nih.gov This distinction highlights a separate evolutionary solution for the creation of a β-lactam structure. acs.org
Furthermore, while the genes for cephamycin and clavulanic acid biosynthesis are located in a "supercluster" in S. clavuligerus, they constitute distinct pathways. drugbank.comnih.gov Unlike the sulfur-containing penicillins and cephamycins, all clavam metabolites, including clavulanic acid, feature an oxygen-containing oxazolidine ring, underscoring their unique biosynthetic origin. nih.gov
Table 2: Comparison of Biosynthetic Pathways
| Feature | Clavulanic Acid Pathway | Penicillin/Cephalosporin Pathway |
| Starting Precursors | L-arginine, Glyceraldehyde-3-phosphate wikipedia.org | L-α-aminoadipic acid, L-cysteine, L-valine pnas.org |
| Initial Intermediate | N²-(2-carboxyethyl)-arginine (CEA) pnas.org | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) pnas.org |
| β-Lactam Ring Formation | Monocyclic closure of CEA to form DGPC pnas.org | Bicyclic oxidative cyclization of ACV tripeptide pnas.org |
| Key Enzyme for Ring Formation | β-Lactam Synthetase (BLS) pnas.org | Isopenicillin N Synthase (IPNS) pnas.org |
| Second Ring Type | Oxazolidine (Oxygen-containing) nih.gov | Thiazolidine (Sulfur-containing) nih.gov |
Historical Perspective of Discovery and Early Characterization
The identification of this compound (DGPC) as a key player in clavulanic acid biosynthesis was the result of targeted genetic and biochemical studies aimed at elucidating the pathway step-by-step.
The discovery of DGPC's role stemmed from the investigation of the clavulanic acid gene cluster in S. clavuligerus. Researchers identified an open reading frame, orf3, which encoded a protein with similarities to asparagine synthetases and was located near other known clavulanic acid biosynthesis genes, such as the one for clavaminate synthase. pnas.org
To determine its function, scientists created a mutant strain of S. clavuligerus by disrupting the orf3 gene. This insertional inactivation led to the complete cessation of clavulanic acid production. pnas.org Analysis of the culture broth of this mutant revealed the accumulation of a precursor, which was identified as N²-(carboxyethyl)-L-arginine (CEA). pnas.org This finding strongly indicated that the protein encoded by orf3, later named β-lactam synthetase, was responsible for converting CEA into the next intermediate in the pathway, which was hypothesized to be DGPC. pnas.org
The definitive proof of DGPC's role as a direct precursor to clavulanic acid came from chemical complementation experiments. pnas.org Having established that the orf3 mutant could no longer produce clavulanic acid and accumulated CEA, researchers synthesized authentic DGPC in the laboratory. pnas.org
This synthetic DGPC was then fed to the mutant S. clavuligerus strain that was blocked at the β-lactam synthetase step. The results were conclusive: the mutant strain, which was incapable of producing its own DGPC, successfully resumed the production of clavulanic acid upon being supplied with the synthetic intermediate. pnas.org This experiment unequivocally demonstrated that DGPC is the product of the β-lactam synthetase reaction and a necessary intermediate in the biosynthetic pathway leading to clavulanic acid. pnas.org
Subsequent Enzymatic Transformations of Deoxyguanidinoproclavaminic Acid
Hydroxylation by Clavaminate Synthase (CAS)
Clavaminate synthase is a non-heme iron-dependent oxygenase that plays a pivotal role in the clavulanic acid biosynthetic pathway. wikipedia.orgebi.ac.uk It is a multifunctional enzyme responsible for catalyzing three distinct oxidative reactions. nih.govresearchgate.netacs.orgnih.gov The initial transformation of deoxyguanidinoproclavaminic acid is a hydroxylation reaction mediated by CAS. acs.orgnih.gov
The first oxidative reaction catalyzed by Clavaminate Synthase is the stereoselective hydroxylation of this compound at the C3 position. This reaction leads to the formation of guanidinoproclavaminic acid. nih.govresearchgate.net This hydroxylation is a critical step that introduces a key functional group required for the subsequent cyclization reactions in the biosynthesis of the clavam nucleus. psu.edu The reaction requires the presence of molecular oxygen, α-ketoglutarate, and ferrous iron (Fe²⁺) as co-substrates and a cofactor, respectively. nih.govresearchgate.net
Clavaminate synthase exhibits remarkable multifunctionality, catalyzing not only the initial hydroxylation but also a subsequent oxidative cyclization and desaturation. acs.orgnih.gov In the clavulanic acid producer Streptomyces clavuligerus, two isozymes of CAS, designated CS1 and CS2, have been identified. nih.govasm.org These isozymes are encoded by two separate genes, cas1 and cas2, located at different loci on the chromosome. nih.govpsu.edu Both CS1 and CS2 are capable of performing all three oxidative steps. nih.govresearchgate.net A third isozyme, CS3, has been purified from Streptomyces antibioticus, a species that does not produce clavulanic acid. nih.govresearchgate.net CS3 also catalyzes the same three oxidative reactions as CS1 and CS2, suggesting a conserved functional role for these enzymes in clavam biosynthesis. nih.govresearchgate.net While CS1 and CS2 from S. clavuligerus share 87% sequence identity, CS3 shows a higher degree of homology with the CS1 isozyme. nih.govnih.gov The existence of these isozymes, particularly in S. clavuligerus, may be related to differential regulation of clavam metabolite biosynthesis under various growth conditions. psu.eduasm.org Disruption of both cas1 and cas2 genes in S. clavuligerus abolishes the production of all clavam metabolites, confirming that these two isozymes are responsible for the synthesis of the common precursor, clavaminic acid. asm.org
| Enzyme Isozyme | Source Organism | Molecular Weight (Da) | Key Functions |
| CS1 | Streptomyces clavuligerus | 35,347 | Hydroxylation, Oxidative Cyclization, Desaturation |
| CS2 | Streptomyces clavuligerus | 35,774 | Hydroxylation, Oxidative Cyclization, Desaturation |
| CS3 | Streptomyces antibioticus | 35,839 ± 36 | Hydroxylation, Oxidative Cyclization, Desaturation |
The catalytic activity of Clavaminate Synthase is dependent on α-ketoglutarate, classifying it as an α-ketoglutarate-dependent dioxygenase. nih.govnih.gov The enzyme utilizes a single ferrous active site to activate molecular oxygen for the oxidation reactions. acs.orgnih.gov The reaction mechanism follows a sequential order where α-ketoglutarate binds to the Fe(II)-containing active site in a bidentate fashion, followed by the binding of the primary substrate (e.g., this compound). acs.orgnih.gov This formation of the enzyme-Fe(II)-α-ketoglutarate-substrate complex is a prerequisite for the binding of O₂. acs.orgnih.gov The binding of both cosubstrate and substrate leads to a coordinatively unsaturated five-coordinate Fe(II) center, which is critical for coupling the oxidative decarboxylation of α-ketoglutarate to the oxidation of the substrate. acs.orgnih.gov In the absence of the primary substrate, CAS can catalyze an uncoupled decarboxylation of α-ketoglutarate, which leads to enzyme inactivation. nih.gov
Further Downstream Metabolites and Enzyme Involvement
Following the hydroxylation of this compound, the pathway continues with a hydrolysis step before the subsequent actions of Clavaminate Synthase. This intermediary step is catalyzed by Proclavaminate Amidino Hydrolase.
Proclavaminate amidino hydrolase (PAH) is a key enzyme that acts on the product of the initial CAS-catalyzed reaction. researchgate.net It belongs to the hydrolase family and specifically acts on carbon-nitrogen bonds in linear amidines. wikipedia.org The systematic name for this enzyme is amidinoproclavaminate amidinohydrolase. wikipedia.org Research has shown that PAH requires divalent metal ions for its activity, with Mn²⁺ being particularly effective. nih.gov
The primary function of Proclavaminate Amidino Hydrolase is to catalyze the hydrolysis of the guanidino group of guanidinoproclavaminic acid. researchgate.netnih.gov This reaction yields proclavaminic acid and urea (B33335) as products. wikipedia.orgkegg.jp This conversion is a crucial step separating the initial hydroxylation reaction from the subsequent oxidative cyclization and desaturation reactions, all of which are catalyzed by Clavaminate Synthase at the same active site. genome.jp The removal of the guanidino group is essential for the subsequent CAS-catalyzed formation of the bicyclic clavam nucleus. researchgate.net
| Enzyme | EC Number | Substrate | Products | Required Cofactor |
| Proclavaminate Amidino Hydrolase (PAH) | 3.5.3.22 | Guanidinoproclavaminic acid, H₂O | Proclavaminic acid, Urea | Mn²⁺ |
While this compound is a key intermediate in the biosynthesis of clavam metabolites, it undergoes further enzymatic modification before the characteristic bicyclic core of clavaminic acid is formed. The enzyme clavaminate synthase (CAS), a versatile non-heme iron-dependent oxygenase, plays a crucial role in these subsequent transformations. Although this compound itself is first hydroxylated by CAS, it is the resulting intermediate, proclavaminic acid, that serves as the direct substrate for the remarkable oxidative cyclization and desaturation reactions catalyzed by this enzyme.
Oxidative Cyclization and Desaturation by CAS: Formation of Dihydroclavaminic Acid and (3S,5S)-Clavaminic Acid
Clavaminate synthase (CAS) is a bifunctional enzyme that catalyzes two key, sequential reactions in the clavulanic acid biosynthetic pathway, converting proclavaminic acid into clavaminic acid. researchgate.netnih.gov These reactions involve an oxidative cyclization followed by a desaturation, both requiring molecular oxygen, α-ketoglutarate, and ferrous iron as co-substrates. nih.gov
The initial step in this sequence is the oxidative cyclization of proclavaminic acid to form dihydroclavaminic acid. researchgate.netnih.gov This intricate reaction involves the formation of a bicyclic structure, creating the oxazolidine (B1195125) ring fused to the β-lactam core that is characteristic of the clavam nucleus. The mechanism is thought to proceed through the generation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, initiating the cyclization process. nih.gov
Following the cyclization, the same enzyme, CAS, catalyzes the desaturation of dihydroclavaminic acid to yield (3S,5S)-clavaminic acid. researchgate.net This step introduces a double bond into the five-membered ring, completing the formation of this pivotal intermediate. Clavaminic acid is considered a branch point in the pathway, leading to the synthesis of clavulanic acid as well as other clavam metabolites. researchgate.net
The absolute stereochemistry of the substrate for CAS has been confirmed as (2S,3R)-proclavaminic acid, which ensures the formation of the biologically relevant (3S,5S)-stereoisomer of clavaminic acid. nih.gov Studies using different isozymes of clavaminate synthase, such as CAS1 and CAS2 from Streptomyces clavuligerus, have shown that both are capable of catalyzing these critical cyclization and desaturation steps, highlighting their central role in the biosynthesis of this important class of β-lactamase inhibitors. nih.govnih.gov
Synthetic Methodologies for Deoxyguanidinoproclavaminic Acid and Analogs
De Novo Chemical Synthesis Approaches
De novo synthesis, the creation of complex molecules from simpler precursors, provides a versatile route to deoxyguanidinoproclavaminic acid and its analogs, independent of biological systems. researchgate.netnih.gov A documented chemical synthesis of DGPC begins with a known, appropriately protected derivative of the amino acid L-ornithine. researchgate.net
The core of this strategy involves the construction of the characteristic bicyclic β-lactam (clavam) ring system. The synthesis commences with a protected L-ornithine derivative, which already contains the necessary carbon and nitrogen backbone. researchgate.net A critical step in this process is the formation of the four-membered β-lactam ring. This is achieved through an intramolecular cyclization reaction, a common strategy in β-lactam chemistry. Following the successful creation of the bicyclic core, subsequent deprotection steps are performed to reveal the final functional groups of the molecule. researchgate.net This synthetic route confirms the structure of DGPC and provides a platform for creating structurally modified analogs to probe the activity of biosynthetic enzymes.
A representative reaction scheme for the formation of a protected deoxyproclavaminic acid, a precursor to DGPC, is outlined below:
Table 1: Key Stages in the De Novo Synthesis of a DGPC Precursor
| Step | Starting Material | Key Reagents/Conditions | Product | Purpose |
| 1 | Protected L-Ornithine Derivative | Multi-step process | Protected Deoxyproclavaminic Acid | Formation of the β-lactam ring. researchgate.net |
| 2 | Protected Deoxyproclavaminic Acid | 10% Palladium on Carbon (Pd/C), H₂ | Deoxyproclavaminic Acid | Removal of protecting groups. researchgate.net |
This approach, while effective for producing small quantities for research, highlights the complexities of multi-step organic synthesis, including the need for strategic use of protecting groups and stereochemical control.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the precision of biological catalysts with the flexibility of chemical methods. nih.govrug.nl This approach is particularly powerful for producing complex molecules like DGPC by leveraging the enzymes involved in its natural biosynthetic pathway.
A key breakthrough in this area was the identification and characterization of β-Lactam Synthetase (β-LS). nih.gov This enzyme catalyzes the ATP/Mg²⁺-dependent intramolecular cyclization of N²-(2-carboxyethyl)-L-arginine (CEA) to form this compound. nih.gov This single enzymatic step accomplishes the critical β-lactam ring formation with complete stereospecificity, a significant advantage over purely chemical methods.
The chemoenzymatic strategy can be summarized as follows:
Chemical Synthesis of the Precursor: The substrate for the enzyme, N²-(2-carboxyethyl)-L-arginine (CEA), can be synthesized chemically.
Enzymatic Cyclization: Overexpressed and purified β-Lactam Synthetase is used to convert CEA into DGPC in the presence of ATP and magnesium ions. nih.gov
Table 2: Comparison of De Novo and Chemoenzymatic Synthesis of DGPC
| Feature | De Novo Chemical Synthesis | Chemoenzymatic Synthesis |
| Key Transformation | Intramolecular cyclization of a protected ornithine derivative. researchgate.net | ATP-dependent enzymatic cyclization of N²-(2-carboxyethyl)-L-arginine. nih.gov |
| Catalyst | Chemical reagents. | β-Lactam Synthetase (β-LS) enzyme. nih.gov |
| Stereocontrol | Requires careful design and control. | Inherently high due to enzyme specificity. nih.gov |
| Reaction Conditions | Often requires non-aqueous solvents and protecting groups. researchgate.net | Aqueous buffer, physiological pH, requires ATP/Mg²⁺. nih.gov |
| Potential for Analogs | High, through modification of the starting materials. | Dependent on the substrate specificity of the enzyme. |
This hybrid approach circumvents many of the challenges associated with chemical cyclization, such as harsh reaction conditions and the formation of stereoisomeric byproducts. The high efficiency and specificity of β-LS make this a highly attractive route for the production of DGPC. nih.gov
Preparation of Labeled this compound for Biosynthetic Tracing
Isotopically labeled compounds are indispensable tools for elucidating biosynthetic pathways. The preparation of labeled this compound allows researchers to trace its metabolic fate within organisms like Streptomyces clavuligerus.
The synthetic methodologies described above can be readily adapted to incorporate isotopic labels. nih.gov
In the de novo chemical synthesis , a labeled version of the L-ornithine starting material (e.g., containing ¹³C, ¹⁵N, or deuterium) can be used. researchgate.net The label would be carried through the synthetic sequence to yield the final labeled DGPC.
In the chemoenzymatic approach , the precursor, N²-(2-carboxyethyl)-L-arginine (CEA), can be synthesized using labeled L-arginine or other labeled precursors. nih.govnih.gov The β-Lactam Synthetase enzyme would then process this labeled substrate into isotopically labeled DGPC.
For example, using L-arginine labeled with ¹³C in the guanidino group or ¹⁵N in the amino groups during the synthesis of CEA would result in a DGPC molecule specifically labeled at those positions. When this labeled DGPC is introduced to the clavulanic acid-producing organism, the location and distribution of the isotopic label in the final clavulanic acid product can be analyzed by techniques such as mass spectrometry and NMR spectroscopy. This provides definitive evidence of the biosynthetic connection between DGPC and clavulanic acid.
Challenges in Scalability and Purity for Synthetic Production
Despite successful laboratory-scale syntheses, the large-scale production of this compound presents significant challenges related to both scalability and purification.
Scalability:
Enzyme Production and Stability: For the chemoenzymatic approach, scaling up requires large quantities of active and stable β-Lactam Synthetase. nih.gov This involves optimizing fermentation processes for enzyme overexpression and developing robust purification protocols. The cost of the cofactor ATP is also a major consideration for large-scale enzymatic reactions. nih.gov
Purity:
Chromatographic Purification: this compound is a highly polar and water-soluble molecule due to its carboxylic acid and guanidinium (B1211019) functional groups. This makes its separation from other polar starting materials, byproducts, and salts challenging. Purification typically relies on specialized chromatographic techniques, such as reversed-phase HPLC on C₁₈ columns, which can be difficult and expensive to implement on an industrial scale. nih.gov
Compound Stability: The strained β-lactam ring in DGPC is susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of nucleophiles. This inherent instability can lead to degradation during purification and storage, reducing the final yield of pure material.
Overcoming these challenges is crucial for producing sufficient quantities of DGPC for extensive biological evaluation or for use as a starting material for the synthesis of other valuable compounds.
Research Methodologies for Studying Deoxyguanidinoproclavaminic Acid
Biochemical Assay Development for Enzyme Activity
Understanding the formation and conversion of deoxyguanidinoproclavaminic acid necessitates the study of the enzymes that catalyze these steps. Biochemical assays are fundamental tools developed to measure the activity of these enzymes in a controlled laboratory setting. domainex.co.ukkrems-bioanalytics.com These assays are designed to quantify the rate at which an enzyme converts its substrate into a product, providing critical data on enzyme kinetics, substrate specificity, and the effect of inhibitors.
For the enzymes involved with this compound, such as β-lactam synthetase (BLS) and clavaminate synthase (CAS), assays typically involve incubating the purified enzyme with its specific substrate and necessary co-factors. mdpi.comnih.gov The reaction progress is then monitored over time. This is often achieved by taking samples at various time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry to measure the decrease in substrate concentration or the increase in product concentration. For example, an assay for clavaminate synthase would measure the conversion of this compound into guanidinoproclavaminic acid. mdpi.comnih.gov
In vitro reconstitution is a powerful technique that involves recreating a specific segment of a metabolic pathway in a test tube using purified components. rsc.orgnih.gov This bottom-up approach provides definitive evidence for the function of individual enzymes and the precise sequence of reactions. For the clavulanic acid pathway, researchers have successfully reconstituted the steps surrounding this compound.
The biosynthesis of this compound is catalyzed by β-lactam synthetase (BLS), which transforms N²-(2-carboxyethyl)-L-arginine into the β-lactam structure. mdpi.comnih.gov In the subsequent step, the enzyme clavaminate synthase (CAS), a 2-oxoglutarate-dependent oxygenase, hydroxylates this compound to form guanidinoproclavaminic acid. mdpi.comnih.gov The successful in vitro reconstitution of these steps involves combining the specific substrate (e.g., N²-(2-carboxyethyl)-L-arginine or this compound) with the purified enzyme (BLS or CAS, respectively) and any required co-substrates, such as O₂, α-ketoglutarate, and Fe²⁺ for CAS. nih.gov The confirmation of the product's identity, often through mass spectrometry and comparison with a synthesized standard, validates the enzyme's role in the pathway. researchgate.net
Isotopic labeling is a definitive method used to trace the metabolic origins of a natural product. In these studies, the producing organism, Streptomyces clavuligerus, is fed with potential precursor molecules that have been enriched with a stable isotope, such as Carbon-13 (¹³C). nih.govjst.go.jp The resulting clavulanic acid is then isolated, and the positions of the incorporated ¹³C atoms are determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govjst.go.jp
Since this compound is a committed intermediate in this pathway, these studies directly reveal the building blocks that form its molecular skeleton. Research has shown that the C3 unit of the β-lactam ring is derived directly from glycerol (B35011), while the C5 unit originates from L-arginine. mdpi.comnih.gov Specifically, studies using ¹³C-labeled glycerol and acetate (B1210297) demonstrated that the three carbons of the β-lactam core of clavulanic acid are derived from glycerol, while the remaining five carbons come from a precursor derived from the tricarboxylic acid (TCA) cycle, likely α-ketoglutarate. nih.govjst.go.jp
| Labeled Precursor Fed to S. clavuligerus | Finding | Implication for this compound |
| 1,3-¹³C₂-glycerol | The carbon skeleton was incorporated intact. | Forms the three-carbon β-lactam core of the molecule. nih.govjst.go.jp |
| ¹³C-labeled acetates | Incorporated into the five-carbon portion of clavulanic acid. | The five-carbon, non-β-lactam portion is derived from the TCA cycle via α-ketoglutarate. nih.govjst.go.jp |
| Labeled L-arginine | Incorporated into the C5 portion of the clavam skeleton. | L-arginine is the direct precursor that condenses with the glycerol-derived unit. mdpi.comnih.gov |
Molecular Biology and Genetic Engineering Techniques
The identification and functional confirmation of the genes responsible for this compound biosynthesis rely heavily on molecular biology and genetic engineering. These approaches allow researchers to manipulate the genetic blueprint of S. clavuligerus to understand the role of each gene in the clavulanic acid biosynthetic gene cluster.
Gene disruption, or "knockout," is a targeted method to inactivate a specific gene. By observing the effect of the gene's absence on metabolite production, its function can be inferred. In the context of clavulanic acid biosynthesis, disrupting a gene essential for producing an early intermediate will abolish the production of the final product and may cause the substrate of the missing enzyme to accumulate.
For instance, disrupting the gene encoding β-lactam synthetase (bls) would prevent the cyclization of N²-(2-carboxyethyl)-L-arginine, thereby blocking the formation of this compound and all subsequent intermediates. nih.gov Similarly, knocking out the clavaminate synthase gene (cas2) would lead to the accumulation of its substrate, this compound, and a failure to produce downstream products like clavulanic acid. nih.gov
Complementation is the subsequent step, where a functional copy of the disrupted gene is reintroduced into the mutant strain. nih.govasm.org If reintroducing the gene restores the production of clavulanic acid, it confirms that the gene is indeed responsible for the lost function. Numerous gene disruption and complementation experiments have been performed on the clavulanic acid gene cluster in S. clavuligerus, successfully assigning function to the genes involved in the synthesis and modification of the clavam backbone. nih.govnih.govnih.gov
| Gene(s) Disrupted | Encoded Enzyme/Protein | Result of Disruption |
| cla | Amidinohydrolase | Blocked clavulanic acid production. nih.gov |
| orf10 (cyp), orf11 (fd), orf12 | Cytochrome P-450, Ferredoxin, Protein of unknown function | Required for clavulanic acid biosynthesis; disruption leads to loss of production. nih.govresearchgate.net |
| orf14, orf15, orf16 | Various uncharacterized proteins | Disruption significantly decreases or abolishes clavulanic acid production. nih.gov |
To perform the detailed biochemical assays and in vitro reconstitutions described earlier, large quantities of pure and active enzymes are required. Overexpression and purification techniques are used to achieve this. The gene encoding a biosynthetic enzyme, such as clavaminate synthase or β-lactam synthetase, is cloned into a specialized plasmid vector. nih.govresearchgate.net This vector is then introduced into a host organism, typically Escherichia coli, which is engineered to produce the target protein at very high levels.
Following expression, the host cells are broken open, and the enzyme of interest is purified from the complex mixture of cellular proteins using chromatographic techniques. The purity and identity of the enzyme are confirmed before it is used in functional studies. The purification of clavaminate synthase from both S. clavuligerus and S. antibioticus has been reported, which was instrumental in demonstrating its multiple oxidative functions, including the hydroxylation of this compound. nih.gov Similarly, the overexpression of enzymes like N²-(2-carboxyethyl)-arginine synthase (CEAS2) and β-lactam synthetase (BLS2) has been a key strategy in strain engineering and pathway analysis. nih.gov
Heterologous expression involves transferring genetic material from one species to another to produce a desired compound. This technique is particularly useful for producing specific intermediates of a complex biosynthetic pathway that may be difficult to isolate from the native organism. By expressing only a subset of the clavulanic acid biosynthetic genes in a host that does not naturally produce it, researchers can engineer the host to accumulate specific intermediates.
This strategy has been successfully employed to produce intermediates of the clavulanic acid pathway. For example, the clavulanic acid gene cluster from S. clavuligerus has been expressed in other Streptomyces species to study its function and regulation. nih.govuniovi.es Critically, researchers have demonstrated the production of key β-lactam intermediates, including this compound, by introducing the relevant early-stage biosynthetic genes into a heterologous host, Streptomyces venezuelae. researchgate.net This approach not only confirms the function of the introduced genes but also provides a method for generating quantities of pathway intermediates for further study.
Structural Biology Approaches
Understanding the three-dimensional architecture of the enzymes that synthesize and modify this compound is fundamental to comprehending its biochemical transformations.
X-ray crystallography is a premier technique for visualizing the atomic-level details of how enzymes bind their substrates and products. nih.gov In the clavulanic acid pathway, two key enzymes interact directly with this compound: β-Lactam Synthetase (BLS), which catalyzes its formation, and Clavaminate Synthase (CAS), which hydroxylates it. slu.senih.gov
While obtaining a crystal structure of an enzyme in complex with a transient intermediate like this compound is exceptionally challenging, crystallographic studies of the enzymes themselves provide critical insights. nih.gov Researchers can determine the structure of the apoenzyme (the enzyme without its substrate) or use stable substrate/product analogs to trap the enzyme in a specific conformational state. This approach allows for the detailed mapping of the active site, identifying key amino acid residues involved in substrate recognition, binding, and catalysis. nih.gov For instance, structural models of CAS and BLS, informed by crystallography, can be used to predict how this compound docks into the active site, revealing the precise orientation required for the subsequent hydroxylation or the preceding cyclization.
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Gene | Function | Role in Relation to this compound |
| β-Lactam Synthetase (BLS) | bls | Catalyzes the ATP-dependent formation of a β-lactam ring. | Synthesizes this compound from N²-(2-carboxyethyl)-arginine. pnas.orgasm.org |
| Clavaminate Synthase (CAS) | cas2 | A 2-oxoglutarate-dependent oxygenase that catalyzes three distinct oxidative reactions. | Modifies this compound via hydroxylation to form guanidinoproclavaminic acid. jmb.or.krmetu.edu.tr |
Spectroscopic Studies for Substrate Interactions and Mechanisms
Spectroscopic techniques are vital for studying the dynamic interactions between enzymes and their substrates in solution. mdpi.com Methods such as fluorescence spectroscopy and UV-Visible (UV-Vis) absorption spectroscopy can be employed to monitor the binding of this compound (or its precursors) to enzymes like CAS and BLS.
Changes in the intrinsic fluorescence of tryptophan residues within an enzyme upon substrate binding can provide data on binding affinity (Kd) and stoichiometry. mdpi.com Similarly, UV-Vis spectroscopy can be used to monitor the progress of enzymatic reactions, particularly for oxidoreductases like CAS that utilize co-substrates such as 2-oxoglutarate, whose consumption can be tracked over time. These methods are crucial for determining the kinetic parameters of the enzymes that metabolize this compound, complementing the static structural information from crystallography. nih.gov
Advanced Analytical Techniques for this compound Analysis
The definitive identification and quantification of this compound within complex biological matrices like fermentation broths require powerful analytical methods capable of high resolution and sensitivity.
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization of metabolic intermediates. nih.gov For this compound, HRMS provides an accurate mass measurement of the molecular ion, typically with a precision of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. nih.gov Tandem mass spectrometry (MS/MS) further confirms the structure by generating characteristic fragmentation patterns that serve as a molecular fingerprint, distinguishing it from other isobaric compounds in the sample. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₃N₃O₄ |
| Monoisotopic Mass | 243.0899 Da |
| Predicted m/z [M+H]⁺ | 244.0975 |
| Predicted m/z [M-H]⁻ | 242.0833 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the de novo structural elucidation of organic molecules. nih.govspringernature.com Although the low abundance of this compound makes direct NMR analysis from crude extracts challenging, studies on isotopically labeled precursors can facilitate its detection and structural confirmation.
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the carbon skeleton and the connectivity of protons. orientjchem.org The chemical shifts and coupling constants of the protons in the β-lactam ring are particularly diagnostic. These data, when obtainable, provide conclusive proof of the compound's structure, including its stereochemistry, which is critical for its role as a biosynthetic precursor. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | 4.9 - 5.1 | d |
| H5 | 4.2 - 4.4 | t |
| H6 (α) | 3.0 - 3.2 | dd |
| H6 (β) | 3.5 - 3.7 | dd |
| H8 | 3.2 - 3.4 | t |
| H9 | 1.8 - 2.0 | m |
Note: Predicted values are based on related β-lactam structures and may vary based on solvent and pH.
Chromatographic techniques are essential for the separation of this compound from a complex mixture of precursors, byproducts, and other metabolites present in Streptomyces clavuligerus cultures. core.ac.uk High-Performance Liquid Chromatography (HPLC) is the most common method employed. pnas.org
Reversed-phase columns, such as C18, are typically used for separation, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Due to the lack of a strong chromophore in this compound, detection can be challenging. A common strategy for related compounds like clavulanic acid involves post-column derivatization, for example with imidazole, to create a product that absorbs strongly in the UV range (around 311 nm). core.ac.uk However, the most specific and sensitive detection method is coupling the HPLC system directly to a mass spectrometer (LC-MS), which allows for simultaneous separation and mass-based identification. indexcopernicus.com
Applications of Deoxyguanidinoproclavaminic Acid in Research
Probing Enzymatic Reaction Mechanisms
The study of deoxyguanidinoproclavaminic acid has been instrumental in elucidating the mechanisms of key enzymes in the clavulanic acid biosynthetic pathway.
DGPC is the direct product of the enzyme β-lactam synthetase (BLS) , which catalyzes the ATP/Mg²⁺-dependent intramolecular cyclization of N²-(2-carboxyethyl)-L-arginine (CEA) to form the characteristic β-lactam ring of the clavam nucleus. nih.gov Research involving DGPC has been pivotal in confirming the function of BLS. For instance, insertional inactivation of the gene encoding BLS in Streptomyces clavuligerus led to the cessation of clavulanic acid production and the accumulation of the precursor, CEA. nih.gov The subsequent restoration of clavulanic acid synthesis by feeding the mutant strain with externally supplied DGPC provided definitive evidence of its role as the product of BLS and a key intermediate in the pathway. nih.gov Furthermore, the in vitro conversion of CEA to DGPC by overexpressed BLS has been demonstrated, solidifying the enzyme's proposed role. nih.gov
Following its formation, DGPC serves as the substrate for clavaminate synthase (CAS) , a multifunctional 2-oxoglutarate-dependent oxygenase. The first of three reactions catalyzed by CAS is the hydroxylation of DGPC to produce guanidinoproclavaminic acid. mdpi.comasm.org Studying this specific conversion allows researchers to probe the substrate specificity and catalytic mechanism of CAS. For example, attempts to couple BLS, proclavaminate amidinohydrolase (PAH), and CAS in vitro have shown that in the absence of efficient downstream processing, the guanidino group of DGPC can be hydrolyzed by PAH to form deoxyproclavaminic acid, which is a poor substrate for CAS. researchgate.net This highlights the coordinated action required within the pathway and provides insights into the substrate preferences of CAS.
| Enzyme | Substrate | Product | Cofactor/Dependency | Research Finding |
| β-Lactam Synthetase (BLS) | N²-(2-carboxyethyl)-L-arginine (CEA) | This compound (DGPC) | ATP/Mg²⁺ | Catalyzes the formation of the β-lactam ring. Inactivation of the BLS gene blocks clavulanic acid production, which is restored by adding DGPC. nih.gov |
| Clavaminate Synthase (CAS) | This compound (DGPC) | Guanidinoproclavaminic Acid | 2-Oxoglutarate | Catalyzes the hydroxylation of DGPC. This is the first of three distinct reactions performed by CAS in the clavulanic acid pathway. mdpi.comasm.org |
Metabolic Engineering Strategies for Clavulanic Acid Production
Understanding the metabolic flow through DGPC is central to designing strategies for overproducing clavulanic acid in industrial fermentation.
Metabolic flux balance analysis (FBA) is a computational tool used to predict and analyze the metabolic behavior of microorganisms like Streptomyces clavuligerus. nih.govresearchgate.net In the context of clavulanic acid production, FBA models highlight the critical role of precursor supply. DGPC synthesis is dependent on the condensation of L-arginine (a C-5 precursor) and glyceraldehyde-3-phosphate (a C-3 precursor). nih.govjapsonline.com
The accumulation of DGPC and subsequent clavulanic acid is highly sensitive to the nutrient composition of the fermentation medium. mdpi.comnih.gov
Carbon Source : Glycerol (B35011) is consistently reported as the preferred carbon source for high-yield clavulanic acid production. mdpi.com Its entry into central metabolism provides the essential C-3 precursor, glyceraldehyde-3-phosphate.
Nitrogen Source : The availability and type of nitrogen source are critical as they fuel the synthesis of the C-5 precursor, L-arginine. nih.gov FBA simulations predict that ammonia (B1221849) and phosphate (B84403) limitations most significantly affect clavulanic acid biosynthesis. nih.gov Supplementing cultures with amino acids like L-arginine and L-glutamate has been shown to increase yields by fueling the urea (B33335) cycle, which leads to greater precursor availability for DGPC synthesis. mdpi.comnih.gov
Phosphate Limitation : High clavulanic acid concentrations are often achieved under conditions of phosphate limitation. nih.gov This stress condition is thought to trigger a metabolic shift towards secondary metabolism, including the clavulanic acid pathway.
| Nutrient Condition | Effect on Precursors & Pathway | Impact on Clavulanic Acid Production |
| Glycerol as Carbon Source | Increases the available pool of glyceraldehyde-3-phosphate (C-3 precursor). mdpi.comtechnologypublisher.com | Generally leads to higher titers of clavulanic acid compared to other carbon sources. mdpi.com |
| L-arginine Supplementation | Directly provides the C-5 precursor for the initial condensation reaction leading to DGPC. nih.govjapsonline.com | Can improve yields, especially in engineered strains where the C-3 precursor pool is no longer the primary limiting factor. technologypublisher.com |
| Ammonia/Phosphate Limitation | FBA predicts these limitations strongly influence biosynthetic rates. nih.gov Phosphate restriction promotes a shift to secondary metabolism. nih.gov | Can trigger higher production rates by redirecting metabolic flux away from primary growth and towards the clavulanic acid pathway. nih.govnih.gov |
Development of Enzyme Inhibitors and Modulators
While clavulanic acid itself is a renowned enzyme inhibitor, its precursor, this compound, is not typically studied for direct inhibitory activity. drugbank.comnih.govnih.gov The primary research focus in this area is on clavulanic acid's ability to irreversibly inactivate β-lactamase enzymes. drugbank.com However, understanding the biosynthesis of DGPC is crucial for the development of inhibitors targeting the clavulanic acid pathway itself. Enzymes like β-lactam synthetase (BLS) and clavaminate synthase (CAS) represent potential targets for small-molecule modulators. nih.govmdpi.com By inhibiting these enzymes, one could control the production of clavulanic acid or study the metabolic consequences of pathway disruption. The development of inhibitors for such biosynthetic enzymes is a recognized strategy in drug discovery. nih.govresearchgate.net
Bio-Inspired Synthesis and Derivatization Studies
Research into this compound contributes to the field of bio-inspired synthesis. The enzymatic formation of the β-lactam ring in DGPC by β-lactam synthetase is fundamentally different from the mechanisms that form other β-lactam antibiotic families like penicillins and cephalosporins. nih.govnih.gov This unique ATP-dependent cyclization provides a novel biocatalytic tool.
Furthermore, studies involving the feeding of substrate analogues to enzymes like clavaminate synthase (CAS) demonstrate the potential for creating novel compounds. For example, when CAS was incubated with N-α-acetyl-L-arginine, an analogue of its natural substrate's precursor, it produced (2S)-2-acetamido-5-guanidino-3-hydroxypentanoic acid, a derivatized product. rsc.org This indicates the enzyme has some substrate flexibility, opening avenues for the bio-inspired synthesis of new clavam-related molecules through precursor-directed biosynthesis, potentially using DGPC or its analogues as starting points.
Future Research Directions
Unraveling Remaining Mechanistic Ambiguities
Similarly, clavaminate synthase (CAS), a non-heme iron-dependent oxygenase that catalyzes three distinct reactions in the clavulanic acid pathway, including the hydroxylation of deoxyguanidinoproclavaminic acid, holds mechanistic questions. nih.gov While a ferryl (FeIV=O) species is a proposed intermediate, the exact mechanism of oxygen insertion and subsequent cyclization and desaturation steps are still debated. nih.gov Computational studies have proposed different potential mechanisms for the oxidative cyclization catalyzed by CAS, highlighting the need for further experimental validation. nih.gov
Exploration of Novel Enzymatic Activities
The biosynthetic pathway of clavulanic acid in Streptomyces clavuligerus has revealed an interesting feature: the presence of paralogous genes for the enzymes catalyzing the early steps, including the formation of this compound. nih.gov This suggests the potential for these isoenzymes to possess slightly different substrate specificities or catalytic efficiencies, which could be exploited for the synthesis of novel clavam analogs. psu.edu Research into the substrate promiscuity of β-lactam synthetase and clavaminate synthase could uncover the potential to accept alternative substrates, leading to the production of new β-lactam compounds with potentially novel biological activities. nih.gov The discovery of new enzyme functions within the clavam biosynthetic pathway, such as the unexpected promiscuous activity of NagA in aminosugar metabolism in Streptomyces, highlights that there may still be uncharacterized enzymatic activities relevant to clavam biosynthesis. biorxiv.org
Engineering of Biosynthetic Pathways for Enhanced Production or Diversified Analogs
The industrial production of clavulanic acid is a significant area of research, with a focus on improving yields through metabolic engineering of Streptomyces clavuligerus. mdpi.comnih.govscispace.com Strategies often target the increased availability of precursors for this compound, namely glyceraldehyde-3-phosphate (G3P) and L-arginine. researchgate.net Genetic engineering approaches have included the overexpression of key regulatory genes and the disruption of competing metabolic pathways to channel more precursors into clavulanic acid biosynthesis. nih.govresearchgate.net For instance, improving glycerol (B35011) utilization has been shown to significantly enhance clavulanic acid production. nih.gov
Furthermore, the engineering of the biosynthetic pathway holds promise for the creation of diversified clavam analogs. nih.govresearchgate.net By modifying the enzymes involved, such as β-lactam synthetase or clavaminate synthase, it may be possible to produce novel β-lactam structures. nih.gov This could involve introducing mutations to alter substrate specificity or to favor alternative reaction pathways, potentially leading to the generation of new antibiotics or enzyme inhibitors. nih.govnih.gov
Computational Chemistry and Modeling of Reaction Pathways
Computational chemistry, particularly through quantum mechanics/molecular mechanics (QM/MM) methods and molecular dynamics (MD) simulations, has become an invaluable tool for studying the intricate reaction mechanisms of enzymes in the clavulanic acid pathway. biomolmd.orgrsc.org These approaches have been used to model the acylation and deacylation reactions of β-lactamases, providing insights that can guide the design of new inhibitors. nih.govnih.govnih.gov
For β-lactam synthetase, computational studies have helped to dissect the stepwise mechanism of β-lactam formation and to identify key residues and conformational changes that are critical for catalysis. nih.gov Similarly, QM/MM and MD simulations have been employed to investigate the mechanism of clavaminate synthase, exploring the feasibility of different proposed reaction pathways for oxidative cyclization. nih.gov These computational models provide a framework for understanding the determinants of enzyme activity and can be used to predict the effects of mutations, thereby guiding protein engineering efforts to create novel biocatalysts. plos.org
Q & A
Q. What is the role of DGPC in clavulanic acid biosynthesis?
DGPC is a critical intermediate in the biosynthesis of clavulanic acid, a β-lactamase inhibitor. It is synthesized via a two-step enzymatic process:
- Step 1 : Condensation of L-arginine and D-glyceraldehyde-3-phosphate by N2-(2-carboxyethyl)arginine synthase (CEAS) to form N2-(2-carboxyethyl)arginine .
- Step 2 : β-lactam ring formation by β-lactam synthetase (BLS), which utilizes ATP and Mg²⁺ to cyclize the substrate into DGPC . Subsequent steps involve hydroxylation by clavaminate synthase (CAS) and hydrolysis by proclavaminate amidino hydrolase (PAH) to yield clavaminic acid .
Q. Which enzymes catalyze reactions involving DGPC?
- β-lactam synthetase (BLS) : Forms the β-lactam ring in DGPC via an ATP-dependent mechanism .
- Clavaminate synthase (CAS) : A multifunctional Fe(II)/2-oxoglutarate (2-OG)-dependent oxygenase that hydroxylates DGPC and facilitates oxidative cyclization .
- Proclavaminate amidino hydrolase (PAH) : Hydrolyzes the guanidino group of DGPC derivatives, enabling further enzymatic transformations .
Q. What analytical techniques are used to characterize DGPC and its enzymatic intermediates?
- X-ray crystallography : Structures of CAS with DGPC (PDB 6VWR, 6VWQ) reveal substrate orientation and metal coordination .
- VTVH MCD spectroscopy : Quantifies Fe(II) electronic structure in CAS during DGPC binding, providing insights into reaction mechanisms .
- LC-MS : Tracks substrate conversion and product formation in coupled enzyme assays .
Advanced Research Questions
Q. How do Fe(II)/2-OG-dependent enzymes like CAS achieve catalytic versatility with DGPC?
CAS employs a single active site to catalyze hydroxylation, cyclization, and desaturation of DGPC derivatives. Key factors include:
- Substrate positioning : The C3 hydroxyl group of DGPC is oriented toward the Fe(II) center, enabling hydrogen abstraction .
- Metal coordination : A glutamate residue (unusual for 2-OG oxygenases) enhances flexibility in oxygen activation .
- pH dependence : Optimal activity occurs at pH 6.5–9.3, aligning with ionization states of catalytic residues .
Q. What challenges arise in reconstituting DGPC-dependent pathways in vitro?
- Metal ion interference : Mn(II) inhibits CAS2, requiring careful optimization of Fe(II)/Mn(II) ratios in PAH-CAS2 coupled assays .
- Substrate specificity : DGPC derivatives like deoxyproclavaminic acid are poor substrates for CAS2, necessitating precise reaction conditions .
- Enzyme coupling : Sequential addition of CEAS, BLS, PAH, and CAS2 improves yields of clavaminic acid from DGPC .
Q. How does the kinetic mechanism of β-lactam synthetase (BLS) influence DGPC synthesis?
BLS follows an ordered bi-ter mechanism:
- ATP binds first , followed by N2-(2-carboxyethyl)arginine.
- PPi release is the rate-limiting step, with competitive inhibition by DGPC and PPi .
- pH sensitivity : Residues with pKa 6.5 and 9.3 are critical for catalysis, suggesting proton transfer steps in β-lactam formation .
Q. What structural insights explain CAS’s multifunctionality with DGPC?
- Double-stranded β-helix fold : Stabilizes the active site for diverse oxidative reactions .
- π-backbonding interactions : The α-ketoglutarate cofactor enhances Fe(II) reactivity, enabling hydroxylation and cyclization .
- Substrate-channeling : PAH removes steric hindrance (guanidino group) from DGPC, allowing CAS to proceed with downstream oxidations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
